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Compound of Interest

Compound Name: 3-Propoxypropylamine

Cat. No.: B103772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Propoxypropylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. The information is intended to support research, development, and quality
control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-
Propoxypropylamine. Below are the predicted *H and *3C NMR spectral data based on the
analysis of its functional groups and comparison with similar alkyl amines and ethers.

'H NMR Data (Predicted)

The proton NMR spectrum of 3-Propoxypropylamine is expected to show distinct signals for
the protons on the propoxy and propylamine chains. The chemical shifts are influenced by the
electronegativity of the adjacent oxygen and nitrogen atoms.
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. . Coupling
Chemical Shift . .
Protons Multiplicity Integration Constant (J,
(3, ppm)
Hz)
H-a (CHs) ~0.9 Triplet 3H ~74
H-b (-CH2-) ~16 Sextet 2H ~74,6.7
H-c (-O-CHz-) ~34 Triplet 2H ~6.7
H-d (-CHz2-) ~1.8 Quintet 2H ~6.5
H-e (-CH2-N) ~2.8 Triplet 2H ~6.5
H-f (NH2) ~ 1.1 (broad) Singlet 2H -

Structure for *H NMR Assignments:

13C NMR Data (Predicted)

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

carbons closer to the electronegative oxygen and nitrogen atoms are expected to be

deshielded and appear at higher chemical shifts.

Carbon Chemical Shift (6, ppm)
C-1 (CHs) ~11
C-2 (-CHz2-) ~23
C-3 (-O-CH2-) ~73
C-4 (-CH2-) ~30
C-5 (-CH2-N) ~70
C-6 (C-NH2) ~ 40

Structure for 33C NMR Assignments:

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Propoxypropylamine is characterized by absorption bands
corresponding to its primary amine and ether functional groups.

Wavenumber (cm~?) Vibration Functional Group
N-H Stretch (asymmetric & ) )

3380-3250 . Primary Amine
symmetric)

2960-2850 C-H Stretch Alkyl

1650-1580 N-H Bend (Scissoring) Primary Amine

1470-1450 C-H Bend Alkyl

1120-1085 C-O Stretch Ether

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for 3-
Propoxypropylamine are not widely published, the following are general methodologies
typically employed for liquid amine samples.

NMR Spectroscopy Protocol

Sample Preparation:

o Asample of 3-Propoxypropylamine (typically 5-25 mg) is dissolved in a deuterated solvent
(e.g., chloroform-d, CDCIs) in an NMR tube. The use of CDCIs is common for similar amines.

[1]

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to
the solvent to provide a reference peak at O ppm.

Data Acquisition:
e The NMR tube is placed in the spectrometer.

o For H NMR, the spectrometer is tuned to the proton frequency. The acquisition parameters
(e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.
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e For 33C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is
typically used to simplify the spectrum and enhance the signal.

IR Spectroscopy Protocol

Sample Preparation:

e For a neat liquid sample, a drop of 3-Propoxypropylamine is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
This is a common technique for liquid amines.

» Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the liquid is placed directly onto the ATR crystal.

Data Acquisition:
e Abackground spectrum of the empty salt plates or the clean ATR crystal is recorded.
e The prepared sample is placed in the spectrometer's sample holder.

e The infrared spectrum is recorded, typically in the range of 4000-400 cm~1. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
liquid sample like 3-Propoxypropylamine.
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Workflow for Spectroscopic Analysis of 3-Propoxypropylamine

Sample Handling

3-Propoxypropylamine (Liquid)

to NMR to IR
NMR Analysis IR Analysis
Dissolve in CDCI3 Prepare Neat Sample (Liquid Film)
Acquire 1H & 13C Spectra Acquire FT-IR Spectrum
Process & Analyze Data Process & Analyze Data

Data Interpretatio

Structural Elucidation & Confirmation

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Propoxypropylamine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103772#spectroscopic-data-for-3-
propoxypropylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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